![molecular formula C8H5NO3S B13035743 3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13035743.png)
3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a fused ring system containing both thiophene and pyrrole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid typically involves the cyclocondensation of 2-chloro-3-formylpyrroles with ethyl thioglycolate in the presence of a base such as sodium ethoxide (EtONa) in ethanol (EtOH) at room temperature . This reaction forms the thieno[2,3-b]pyrrole ring system, which can then be further functionalized to introduce the formyl and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring, using reagents like bromine (Br2) or chlorinating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenating agents such as Br2 in acetic acid.
Major Products Formed
Oxidation: 3-Carboxy-6h-thieno[2,3-b]pyrrole-5-carboxylic acid.
Reduction: 3-Hydroxymethyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antiviral properties, particularly against the chikungunya virus.
Mechanism of Action
The mechanism of action of 3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit glycogen phosphorylase by binding to its active site, thereby preventing the enzyme from catalyzing the breakdown of glycogen . The compound’s structure allows it to form hydrogen bonds and other interactions with the enzyme, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
2-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid: Similar structure but with the formyl group at a different position.
Thieno[2,3-b]pyrrole-2-carboxylic acid: Lacks the formyl group but has similar biological activities.
Thieno[2,3-b]pyrrole-4-carboxylic acid: Another isomer with the carboxylic acid group at a different position.
Uniqueness
3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both formyl and carboxylic acid groups allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H5NO3S |
|---|---|
Molecular Weight |
195.20 g/mol |
IUPAC Name |
3-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C8H5NO3S/c10-2-4-3-13-7-5(4)1-6(9-7)8(11)12/h1-3,9H,(H,11,12) |
InChI Key |
AHNQHWLFZVEFKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=C1C(=CS2)C=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


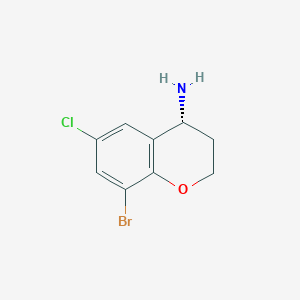
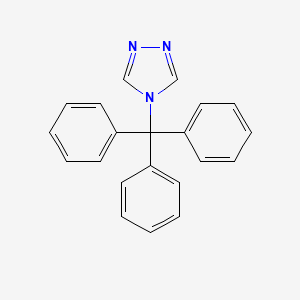


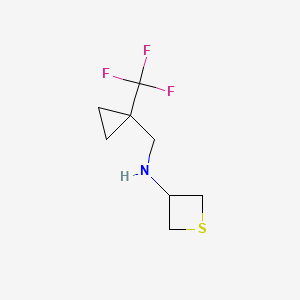
![(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13035695.png)
![Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate](/img/structure/B13035701.png)
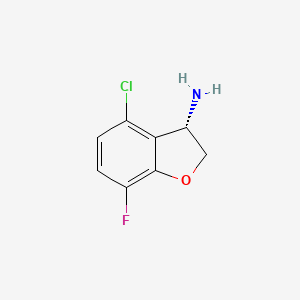
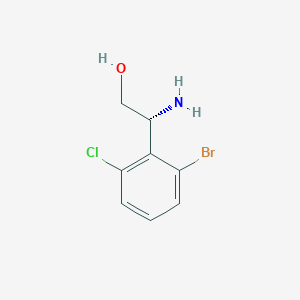
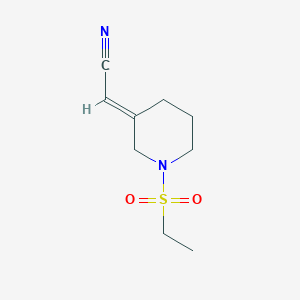
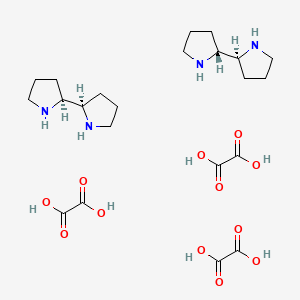
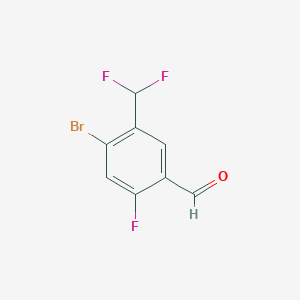
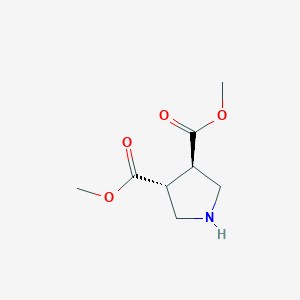
![3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B13035742.png)
